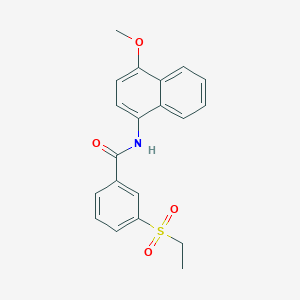

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-3-26(23,24)15-8-6-7-14(13-15)20(22)21-18-11-12-19(25-2)17-10-5-4-9-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCQGZPZZAUBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent.

Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation, where ethanesulfonyl chloride reacts with the benzamide in the presence of a base such as pyridine.

Attachment of the 4-Methoxynaphthalen-1-yl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, where the 4-methoxynaphthalen-1-yl group is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ethanesulfonyl group can be reduced to an ethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(ethanesulfonyl)-N-(4-hydroxynaphthalen-1-yl)benzamide.

Reduction: 3-(ethyl)-N-(4-methoxynaphthalen-1-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogs are benzamide derivatives with variations in substituents on the aromatic rings and functional groups. Below is a comparative analysis based on substituent effects and available

Table 1: Structural Comparison of Benzamide Derivatives

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, the dimethylamino group in the analog from is electron-donating, which may reduce reactivity but increase solubility via protonation . Sulfonamide-containing analogs () exhibit H-bonding capabilities via the -SO₂-NR₂ group, whereas the target’s sulfonyl group lacks H-bond donors, favoring hydrophobic interactions .

Steric Considerations :

- The 4-methoxynaphthalen-1-yl group in the target compound and derivatives provides a planar aromatic system for π-π stacking, critical for binding to hydrophobic pockets .

- Bulky substituents, such as the hydrazone-linked naphthalene in , may hinder binding to compact active sites but improve selectivity .

Biological Activity

3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Chemical Structure and Synthesis

The compound features a benzamide core with an ethanesulfonyl group and a 4-methoxynaphthalen-1-yl moiety . Its molecular formula is CHNOS, and it has a CAS number of 898459-45-5.

Synthesis Steps

- Formation of the Benzamide Core : React benzoic acid with ammonia or an amine using a dehydrating agent.

- Introduction of the Ethanesulfonyl Group : Use ethanesulfonyl chloride in the presence of a base (e.g., pyridine).

- Attachment of the 4-Methoxynaphthalen-1-yl Group : Employ coupling reactions like Suzuki or Heck coupling.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may alter the activity of proteins or enzymes, leading to various biological effects, including:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Potential Anticancer Activity : The compound's structure suggests it could be effective against certain types of cancer by inducing programmed cell death through mechanisms involving tubulin dynamics.

Biological Activity Data

Recent studies have highlighted the compound's potential applications in cancer treatment and other therapeutic areas. Below is a summary table showcasing its biological activities compared to similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzamide core with ethanesulfonyl and methoxynaphthalene groups | Anticancer properties, inhibition of tubulin polymerization |

| 4-(methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines | Contains methoxynaphthalene moiety | Anticancer activities |

| N-(2-(2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide | Similar sulfonamide structure | Investigated for crystal structure and biological activities |

Case Studies and Research Findings

- Antitumor Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including A2780 ovarian carcinoma cells. These compounds often induce apoptosis through mechanisms involving caspase activation and modulation of histone deacetylase (HDAC) activity .

- Mechanistic Insights : Research indicates that the compound may interact with specific receptors or enzymes involved in cell proliferation and apoptosis pathways. For instance, studies on related benzamides have shown their ability to inhibit HDACs, which are crucial for regulating gene expression associated with cancer progression .

- Potential as a Biochemical Probe : Due to its unique structural features, this compound is being investigated as a biochemical probe for understanding cellular mechanisms and developing new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between activated benzoyl derivatives (e.g., sulfonyl chloride intermediates) and substituted naphthylamines. For example, analogous syntheses involve reacting 4-methanesulfonylbenzoyl chloride with amino-substituted heterocycles under anhydrous conditions, using solvents like acetonitrile and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Reaction optimization requires precise temperature control (e.g., room temperature for 72 hours) and purification via crystallization (e.g., methanol:water mixtures) to achieve yields >70% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

Q. What preliminary biological assays are recommended to screen its activity?

Initial studies focus on enzyme inhibition (e.g., phosphodiesterase IV) using cytosolic enzyme preparations and superoxide generation assays in eosinophils . Molecular docking can predict binding affinity to targets like kinases or receptors, followed by validation via radioligand displacement assays .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological targets be resolved?

Discrepancies in target identification (e.g., PDE IV vs. kinase inhibition) require orthogonal assays:

- Selectivity Profiling : Test against a panel of recombinant enzymes (e.g., PDE isoforms).

- Cellular Assays : Measure downstream biomarkers (e.g., cAMP levels) to confirm functional activity .

- Structural Analog Comparison : Contrast activity with derivatives lacking the ethanesulfonyl group to isolate pharmacophoric elements .

Q. What strategies optimize solubility and stability in pharmacokinetic studies?

Q. How do structural modifications impact structure-activity relationships (SAR)?

Key findings from analogs suggest:

- Ethanesulfonyl Group : Critical for target binding; replacement with methylsulfonyl reduces potency by ~50% .

- Methoxynaphthalene Moiety : Substitution at the 4-position enhances metabolic stability compared to 1-position derivatives .

Q. What advanced analytical methods resolve ambiguities in reaction byproduct identification?

- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to unexpected peaks.

- 2D NMR (e.g., COSY, NOESY) : Elucidate byproduct structures arising from incomplete coupling or sulfonation .

Data Contradiction & Methodological Challenges

Q. How to address discrepancies in reported IC50 values across studies?

- Standardize Assay Conditions : Control variables like enzyme source (e.g., human vs. pig PDE IV) and ATP concentrations .

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outlier methodologies .

Q. What computational approaches validate experimental binding modes?

- Molecular Dynamics Simulations : Assess ligand-protein complex stability over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantify contributions of specific substituents to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.